Avrainvillamide vs. Stephacidin B: Comparative Cytotoxicity and Chemical Stability
Although the dimer stephacidin B (MW 890 Da) is often procured as an alternative, evidence demonstrates that its observed antiproliferative activity is mediated by its rapid, spontaneous conversion to the monomer avrainvillamide (MW 445 Da) in cell culture. This conversion half-life is short relative to cell division time [1]. Functional equivalence in growth inhibition (within experimental error) across four human cancer cell lines is therefore attributable to avrainvillamide as the ultimate bioactive species [1][2].
| Evidence Dimension | Functional Equivalence / Chemical Stability |
|---|---|
| Target Compound Data | Monomeric avrainvillamide; electrophilic α,β-unsaturated nitrone moiety reacts covalently with intracellular thiols [2]. |
| Comparator Or Baseline | Dimeric stephacidin B (MW 890 Da). |
| Quantified Difference | Equipotent inhibition of growth in LNCaP, PC3, MCF-7, SK-BR-3 cells; half-life of dimer-to-monomer conversion is short relative to cell division [1]. |
| Conditions | Human cancer cell line proliferation assays in vitro [1]. |
Why This Matters
Procurement of avrainvillamide eliminates the kinetic variable of dimer-to-monomer conversion, ensuring direct access to the primary electrophilic species responsible for covalent target engagement.
- [1] Wulff JE, Herzon SB, Siegrist R, Myers AG. Evidence for the rapid conversion of stephacidin B into the electrophilic monomer avrainvillamide in cell culture. J Am Chem Soc. 2007;129(16):4898-4899. View Source
- [2] Myers AG, Herzon SB. Synthesis of avrainvillamide, stephacidin B, and analogues thereof. European Patent EP 1863800 A2. 2007. View Source
